Laureline

Description

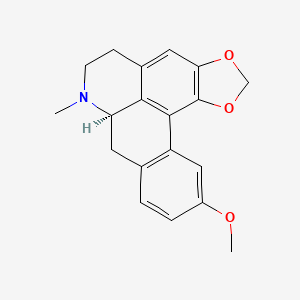

Structure

3D Structure

Properties

IUPAC Name |

(12R)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-20-6-5-12-8-16-19(23-10-22-16)18-14-9-13(21-2)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXSNCRZOIVQW-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=C(C=C5)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018961 | |

| Record name | Laureline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-38-9 | |

| Record name | Laureline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laureline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91612DU77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Sourcing and Isolation Methodologies for Laureline

Identification and Characterization of Laureline-Producing Botanical Species (e.g., Laurelia spp.)

This compound is an aporphine (B1220529) alkaloid that has been isolated from several plant genera. Notably, it has been reported in species belonging to the Laurelia genus, such as Laurelia novae-zelandiae nih.govsmolecule.comchemicalbook.comuchile.cl. This highlights the significance of Laurelia species as a source of this compound. Beyond Laurelia, this compound has also been found in other plants, including Hedycarya angustifolia nih.gov and Guatteria elata asianpubs.org. Aporphine alkaloids, as a class, have been isolated from a diverse range of plant families, including Monimiaceae, Magnoliaceae, Lauraceae, and others asianpubs.org. The presence of this compound in Laurelia novae-zelandiae has been specifically noted in studies investigating the alkaloid profiles of this species uchile.clresearchgate.net.

Advanced Extraction Techniques for Natural Product Isolation

The isolation of natural products like this compound from plant matrices requires efficient extraction techniques to separate the desired compounds from the complex plant material. Both conventional and modern approaches are employed for this purpose.

Conventional Solvent-Based Methodologies

Conventional solvent extraction methods are fundamental techniques used in natural product isolation. These methods typically involve the use of organic solvents to dissolve and extract target compounds from ground or powdered plant material. Techniques such as maceration, percolation, Soxhlet extraction, and reflux extraction fall under this category uitm.edu.mydergipark.org.trresearchgate.net. Soxhlet extraction, for instance, involves continuous extraction with a hot solvent, which can be effective for compounds with good solubility in the chosen solvent uitm.edu.myphcogres.com. While widely used and relatively simple, conventional methods can be time-consuming, require large volumes of solvents, and may sometimes lead to the degradation of thermolabile compounds due to elevated temperatures uitm.edu.myresearchgate.netmdpi.comanton-paar.com.

Modern Green Extraction Approaches (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

In response to the drawbacks of conventional methods, modern green extraction techniques have been developed to be more efficient, environmentally friendly, and less destructive to natural products researchgate.netmdpi.commdpi.com. These techniques often utilize less hazardous solvents or operate under milder conditions.

Supercritical Fluid Extraction (SFE) employs a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent wikipedia.orgdsm-firmenich.com. Supercritical CO2 is a non-toxic, inexpensive, and easily removable solvent wikipedia.orgmdpi.com. By adjusting the pressure and temperature, the solvent power and selectivity of the supercritical fluid can be modified, allowing for targeted extraction of specific compounds wikipedia.org. SFE offers advantages such as shorter extraction times, reduced solvent consumption, and the ability to obtain solvent-free extracts wikipedia.orgdsm-firmenich.com. It has been explored for extracting various compounds from plant materials, including essential oils and other bioactive substances wikipedia.orgmdpi.comresearchgate.netnih.gov.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the kinetic of the extraction process anton-paar.comnih.gov. This leads to shorter extraction times and reduced solvent usage compared to conventional methods anton-paar.comnih.govmicrobiologyjournal.orgresearchgate.net. MAE can be particularly effective for extracting compounds that are well-absorbed by microwave energy rsc.org.

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and enhance the release of intracellular compounds into the solvent microbiologyjournal.orgunram.ac.id. UAE can improve extraction yields and reduce extraction time and solvent consumption microbiologyjournal.orgunram.ac.id. Both MAE and UAE are considered efficient and cost-effective green extraction techniques microbiologyjournal.org.

While specific detailed research findings on the application of each of these advanced techniques solely for this compound extraction were not extensively available in the search results, these methods are widely applied in the isolation of various natural products, including alkaloids, and represent the modern approaches that would likely be considered and optimized for this compound isolation.

Chromatographic Separation and Enrichment Strategies for this compound

Following the initial extraction, chromatographic techniques are essential for the separation and enrichment of this compound from the complex mixture of compounds present in the crude extract nih.govifsc.edu.briyte.edu.tr. These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient technique for the separation, identification, and quantification of compounds in a mixture nih.govwaters.com. In HPLC, a liquid mobile phase is pumped at high pressure through a stationary phase packed in a column nih.gov. The separation is based on the interactions between the analytes and the stationary and mobile phases nih.goviyte.edu.tr. HPLC offers high resolution and sensitivity, making it suitable for the analysis and purification of natural products like alkaloids nih.govresearchgate.net. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common mode used for separating a wide range of organic compounds phcogres.comfarmaciajournal.com. The application of HPLC would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and detection of this compound phcogres.comfarmaciajournal.com. HPLC is often coupled with detectors such as UV-Vis or Mass Spectrometry (MS) for identification and quantification nih.govacs.org.

While a specific HPLC method solely for this compound was not detailed in the provided search results, HPLC is a standard technique for alkaloid analysis and purification. For example, HPLC methods have been developed and validated for the quantification of other compounds from Laurus nobilis phcogres.com and for the analysis of other alkaloids researchgate.net.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for separating volatile and semi-volatile compounds epa.govlibretexts.org. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column libretexts.org. Separation occurs based on the differential partitioning of the analytes between the gas mobile phase and the stationary phase libretexts.org. GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) epa.govnatureworksllc.comnih.govresearchgate.net. GC-MS is particularly useful for identifying and quantifying components in complex mixtures, including essential oils and plant extracts researchgate.net.

GC methodologies would be applicable for this compound if it is sufficiently volatile or can be derivatized to become volatile. While GC is commonly used for the analysis of volatile compounds in plant extracts, such as essential oils researchgate.net, its direct application for Laureine would depend on the compound's physical properties or the feasibility of derivatization. GC-FID is a sensitive technique for quantifying volatile components nih.gov.

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid separation technique particularly useful for isolating natural products news-medical.netchromatographyonline.comaocs.orgnih.gov. The principle of CCC is based on the partition of solutes between two immiscible liquid phases news-medical.netchromatographyonline.comaocs.org. Unlike traditional chromatography, CCC does not use a solid stationary phase, thus avoiding irreversible adsorption and sample loss news-medical.netchromatographyonline.comnih.gov.

In CCC, one liquid phase is held stationary in a coiled tube by centrifugal force, while the other liquid phase (mobile phase) is pumped through the tube news-medical.netchromatographyonline.comaocs.org. The separation of compounds is achieved based on their partition coefficients (K), which represent the ratio of the compound's concentration in the stationary phase to its concentration in the mobile phase news-medical.net. For successful separation in CCC, the partition coefficient of the target compound is preferably between 0.5 and 2.0 aocs.org. This value is typically determined beforehand through shake-flask experiments aocs.org.

CCC offers advantages such as high sample capacity and relatively low solvent consumption compared to some other techniques aocs.org. It is a versatile technique that can be operated in various modes, including normal phase, reversed-phase, gradient elution, elution extrusion, and pH zone refining chromatographyonline.com. The development of high-speed centrifuge systems has significantly reduced experimental duration, making HSCCC a more practical technique news-medical.netchromatographyonline.com. CCC is increasingly popular for the purification of natural products and can be scaled from laboratory to industrial quantities chromatographyonline.comaocs.orgnrel.gov.

Elucidation of Laureline Biosynthetic Pathways

Precursor Incorporation Studies in Laureline Biosynthesis

Studies involving the feeding of labeled precursors have been instrumental in understanding alkaloid biosynthesis. While direct studies on this compound precursor incorporation were not found in the search results, research on related alkaloids provides insights. The benzylisoquinoline skeleton, a foundational structure for this compound, is known to be derived from two molecules of tyrosine. researchgate.net

Role of L-Lysine and Related Intermediates in Alkaloid Biosynthesis

L-Lysine is a key precursor for various lysine-derived alkaloids, including piperidine (B6355638), quinolizidine (B1214090), indolizidine, and lycopodium (B1140326) alkaloids. frontiersin.org These alkaloids are widely distributed in the plant kingdom. frontiersin.org The extra methylene (B1212753) group in lysine (B10760008), compared to ornithine, facilitates the formation of six-membered piperidine rings. frontiersin.org Tracer experiments with labeled precursors have been proposed to delineate the biosynthetic pathways of several potential lysine-derived alkaloids. frontiersin.org

Although this compound is a tyrosine-derived alkaloid, understanding the role of L-Lysine in other alkaloid pathways, particularly those involving decarboxylation and cyclization, can offer comparative insights into the enzymatic logic employed in plant secondary metabolism. For example, L-lysine decarboxylase (LDC) catalyzes the decarboxylation of lysine to cadaverine, a crucial step in the biosynthesis of quinolizidine alkaloids. frontiersin.orgmdpi.com

Enzymatic Characterization of this compound Biosynthetic Steps

The biosynthesis of BIAs, the family to which this compound belongs, involves several enzymatic steps. vulcanchem.com Research into the transcriptome of Stephania yunnanensis, a plant known to produce BIAs including aporphines, has provided valuable insights into these enzymatic systems. vulcanchem.com

Identification and Functional Analysis of Key Enzymes (e.g., Decarboxylases, Oxidases)

Decarboxylases and oxidases play critical roles in alkaloid biosynthesis. L-tyrosine decarboxylase (TYDC) catalyzes the decarboxylation of L-tyrosine to tyramine, an early step in the biosynthesis of many tyrosine-derived alkaloids. researchgate.netcreative-enzymes.com This enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme belonging to the aromatic L-amino acid decarboxylase family. creative-enzymes.com

Oxidative decarboxylation steps are also involved in the biosynthesis of various natural products. For instance, a putative flavoprotein oxidase (FeeG) has been implicated in catalyzing styryl moiety formation via oxidative decarboxylation in the biosynthesis of chondrochloren. nih.gov Another example is the decarboxylase encoded in the biosynthetic pathway of barbamide, which is proposed to catalyze a final decarboxylation step. nih.gov While specific decarboxylases and oxidases directly involved in the cyclization and modification steps leading precisely to this compound were not detailed in the search results, the involvement of such enzyme classes is consistent with the known biosynthetic routes to related aporphine (B1220529) alkaloids.

The conversion of (+)-mecambroline to (+)-laureline has been achieved chemically through methylation with diazomethane, indicating a close structural and potentially biosynthetic relationship where methylation is a late-stage modification. vulcanchem.com

Genetic Regulation and Molecular Mechanisms of Biosynthetic Control

The biosynthesis of secondary metabolites, including alkaloids, is a complex process regulated at multiple levels, including genetic control. Understanding the genetic regulation provides insights into how and when these compounds are produced in organisms.

Transcriptomic and Proteomic Insights into Metabolic Networks

Transcriptomics and proteomics provide complementary layers of information about the biological state of a cell or organism. Transcriptomics focuses on the complete set of RNA molecules, reflecting gene expression levels, while proteomics studies the entire complement of proteins, which are the functional molecules carrying out biochemical reactions. uni-muenchen.de

Integrating transcriptomic and proteomic data can provide a more comprehensive understanding of metabolic networks involved in secondary metabolite biosynthesis. ask-force.orgnih.gov Changes in gene expression (transcriptomics) can be correlated with changes in protein abundance and activity (proteomics), offering insights into the regulation and flux through a metabolic pathway. ask-force.org

For example, integrated omics approaches have been used to study metabolic pathways in various organisms. nih.gov While direct transcriptomic and proteomic studies specifically detailing the entire this compound biosynthetic pathway were not identified, these techniques are powerful tools for deciphering complex metabolic networks, including those for alkaloid biosynthesis in plants. ask-force.org Analyzing large transcriptomic or proteomic datasets can reveal likely activated or inhibited signaling and metabolic pathways and identify potential upstream regulators. dkfz.de

Comparative Biosynthesis of Aporphine and Isoquinoline (B145761) Alkaloids

This compound is a prominent example of an aporphine alkaloid, a significant subclass within the larger family of isoquinoline alkaloids. nih.govwikipedia.orgontosight.aidrugfuture.com The biosynthesis of isoquinoline alkaloids in plants represents a complex network of enzymatic reactions originating primarily from the amino acid tyrosine. nih.govontosight.aibiocyclopedia.comgenome.jpkegg.jpfrontiersin.org This pathway serves as a central metabolic route, diverging at key intermediates to produce a wide array of structurally diverse compounds, including benzylisoquinolines, protoberberines, morphinans, and aporphines. nih.govbiocyclopedia.comkegg.jpfrontiersin.org Understanding the comparative biosynthesis of these subclasses, particularly the formation of the aporphine skeleton, provides crucial insights into the enzymatic machinery and evolutionary divergence of plant secondary metabolism.

The initial steps of isoquinoline alkaloid biosynthesis are largely conserved across different plant species that produce these compounds. nih.govbiocyclopedia.com The pathway typically commences with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govontosight.aibiocyclopedia.comgenome.jpkegg.jpfrontiersin.org This is followed by a Pictet-Spengler condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form the first committed intermediate, (S)-norcoclaurine. biocyclopedia.comnih.gov Subsequent enzymatic modifications, including hydroxylations and methylations, lead to the formation of (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of numerous isoquinoline alkaloids. wikipedia.orgnih.govbiocyclopedia.comgenome.jpkegg.jpfrontiersin.orgacs.org

The biosynthesis of aporphine alkaloids, including this compound, diverges from the main benzylisoquinoline pathway at the level of (S)-reticuline. wikipedia.orgnih.govacs.org A key step in the formation of the characteristic aporphine tetracyclic ring system is an intramolecular carbon-carbon phenol (B47542) coupling reaction. wikipedia.orgnih.govacs.orgnih.gov This oxidative cyclization is typically catalyzed by specific cytochrome P450 monooxygenases (CYP450s). nih.govacs.orgnih.govnih.gov For instance, the enzyme corytuberine (B190840) synthase (CYP80G2) has been shown to catalyze the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine alkaloid corytuberine. nih.govacs.orgnih.gov this compound is structurally related to corytuberine and magnoflorine (B1675912), and its biosynthesis likely involves similar oxidative cyclization and subsequent modification steps, such as O-methylation and methylenedioxy bridge formation. nih.govdrugfuture.comvulcanchem.com Research indicates that enzymes from the CYP80 and CYP719 families are involved in the formation of the aporphine skeleton and the introduction of structural features like the methylenedioxy bridge. nih.govnih.govnih.gov

In contrast, other branches of the isoquinoline alkaloid pathway involve different enzymatic transformations of (S)-reticuline. For example:

Protoberberine alkaloids (e.g., berberine) are formed via the action of the berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of a methylene bridge from the N-methyl group of (S)-reticuline, leading to (S)-scoulerine. nih.govbiocyclopedia.comfrontiersin.org

Morphinan alkaloids (e.g., morphine) involve the conversion of (S)-reticuline to (R)-reticuline, followed by intramolecular C-C phenol coupling catalyzed by salutaridine (B1681412) synthase. biocyclopedia.com

Benzophenanthridine alkaloids (e.g., sanguinarine) also proceed through (S)-scoulerine, involving further cyclization and modification steps catalyzed by enzymes like (S)-chelanthifoline synthase (CYP719A5) and (S)-stylopine synthase (CYP719A2/A3). nih.govbiocyclopedia.com

The divergence of these pathways from the central intermediate (S)-reticuline highlights the enzymatic specificity that dictates the final alkaloid structure. While the initial steps of converting tyrosine to (S)-reticuline are relatively conserved, the subsequent tailoring steps, particularly the type of intramolecular coupling reactions and further functional group modifications (methylation, hydroxylation, methylenedioxy bridge formation), are catalyzed by distinct sets of enzymes, primarily from the CYP450 and methyltransferase families. This enzymatic diversity underlies the vast structural landscape of isoquinoline alkaloids found in nature.

Synthetic Chemistry Approaches to Laureline and Its Structural Analogues

Total Synthesis Strategies for Laureline

Total synthesis of this compound involves constructing the entire molecule from simpler precursors. Various strategies have been explored to achieve this, often employing key reactions to form the characteristic tetracyclic aporphine (B1220529) core.

One reported total synthesis of this compound proceeds via a benzyne (B1209423) intermediate. epdf.pub This approach involved converting 3-bromo-4-methoxyphenylacetic acid into an amide through reaction of the acid chloride with homopiperonylamine. epdf.pub Subsequent treatment with phosphorus oxychloride, followed by methyl iodide and sodium borohydride, yielded a brominated benzylamine. epdf.pub A benzyne intermediate was then generated using potassium amide in liquid ammonia, which underwent preferential addition of amide ion to afford the amine that could be converted to this compound. epdf.pub

Stereoselective and Enantioselective Synthesis Methodologies

Achieving control over the stereochemistry, particularly the configuration at the C-6a position of the aporphine skeleton, is crucial in this compound synthesis, as naturally occurring this compound is typically the S-(+)-enantiomer. Stereoselective and enantioselective synthesis methodologies aim to produce a specific stereoisomer in preference to others.

While general principles of stereoselective synthesis, such as the formation of diastereomeric salts for chiral resolution or the use of chiral catalysts in asymmetric synthesis, are relevant to alkaloid synthesis researchgate.netresearchgate.netresearchgate.net, specific details regarding the stereoselective or enantioselective total synthesis of this compound itself were not extensively detailed in the search results, beyond the mention of S-(+)-Laureline. However, enantioselective approaches have been developed for other related natural products and alkaloids colab.wsnih.gov, suggesting that similar strategies could be applied or adapted for this compound.

Convergent and Linear Synthesis Pathways

The benzyne-mediated synthesis mentioned earlier epdf.pub follows a more linear approach, building the aporphine core sequentially. While the search results did not explicitly detail convergent synthesis pathways specifically for this compound, convergent strategies are commonly employed in the total synthesis of complex natural products and alkaloids to improve efficiency and yield. mdpi.comresearchgate.net

Semi-Synthetic Modifications of this compound and Related Alkaloids

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and performing chemical transformations to produce derivatives or related alkaloids. This compound and other aporphine alkaloids can serve as precursors for the synthesis of other bioactive compounds.

Selective O-Demethylation Reactions and Derivatization

Selective O-demethylation is a significant transformation in the chemistry of methoxylated alkaloids like this compound. This reaction involves the selective removal of a methyl group from a methoxy (B1213986) functionality, often revealing a phenolic hydroxyl group.

S-(+)-Laureline can be selectively O-demethylated to yield S-(+)-mecambroline. cdnsciencepub.comcdnsciencepub.comresearchgate.net This transformation can be achieved using trimethylsilyl (B98337) iodide in boiling o-dichlorobenzene in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). cdnsciencepub.comcdnsciencepub.comvulcanchem.com This reaction demonstrates the possibility of selectively cleaving an aromatic methoxy group while leaving an aromatic methylenedioxy group intact. cdnsciencepub.com

Transformations to Bioactive Intermediates or Analogues (e.g., S-(+)-Roemerine, S-(+)-Mecambroline)

This compound can be transformed into other related bioactive aporphine alkaloids. As mentioned, S-(+)-Laureline can be converted to S-(+)-mecambroline through selective O-demethylation. cdnsciencepub.comcdnsciencepub.comvulcanchem.com S-(+)-Mecambroline, in turn, can be deoxygenated to yield S-(+)-roemerine. cdnsciencepub.comcdnsciencepub.com This establishes a semi-synthetic route from this compound to Roemerine via Mecambroline. cdnsciencepub.comcdnsciencepub.com

Conversely, (+)-mecambroline can be converted back to (+)-laureline through methylation with diazomethane. vulcanchem.com These transformations highlight the close structural and synthetic relationship between this compound, Mecambroline, and Roemerine.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives involve modifying the basic this compound structure to explore new chemical space and potentially identify compounds with altered or improved properties. This can involve variations in the substitution pattern on the aromatic rings, modifications to the nitrogen atom, or alterations to the aporphine ring system.

While specific details on the design principles for this compound analogues were not extensively covered in the search results, the synthesis of various alkaloid derivatives and analogues is a common practice in medicinal chemistry and natural product research mdpi.comnih.govacs.org. The transformations described in the semi-synthetic section, such as O-demethylation and subsequent derivatization, represent methods for generating this compound analogues like Mecambroline and Roemerine. The exploration of different synthetic routes and modifications allows for the creation of a library of compounds with structural variations based on the this compound scaffold.

Rational Design Principles for Structural Diversification

Rational design in the context of this compound analogues involves applying principles based on known structure-activity relationships (SAR) or predicted interactions to guide the synthesis of new compounds with desired properties. This approach often begins with the core structure of this compound and systematically modifies specific functional groups or regions of the molecule.

Key principles in the rational design of this compound analogues can include:

Modifications of the Aporphine Core: Alterations to the substitution patterns on the aromatic rings (e.g., adding or changing methoxy, hydroxyl, or methylenedioxy groups) can influence electronic and steric properties.

Nitrogen Atom Modifications: Changes to the N-methyl group, such as demethylation or replacement with other alkyl or functionalized groups, can impact basicity, lipophilicity, and interactions with biological targets.

Stereochemical Control: this compound possesses a chiral center. nih.gov Rational design may involve the synthesis of specific enantiomers or diastereomers to investigate the stereochemistry's effect on activity.

Ring System Modifications: While maintaining the core aporphine framework, strategies might involve exploring isosteric replacements or ring expansions/contractions in the fused ring systems.

Rational design is often supported by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the potential activity of designed analogues before their synthesis. sciforum.net This helps prioritize synthetic targets and optimize the design process. For example, rational design has been applied to the synthesis of analogues of other compound classes, such as phenylethylenethiosemicarbazones and local anesthetics, based on their inhibitory activities or interactions with specific targets. sciforum.netnih.gov

Combinatorial Synthesis Approaches for Analogue Libraries

Combinatorial synthesis provides a powerful means to rapidly generate diverse libraries of this compound analogues. This approach involves the parallel or sequential assembly of compounds from a set of building blocks, allowing for the creation of a large number of structurally related molecules in a systematic manner.

For this compound and its analogues, combinatorial synthesis strategies could involve:

Solid-Phase Synthesis: Attaching a synthetic intermediate to a solid support allows for easy purification and automation of reaction steps. Different building blocks can be coupled to the supported intermediate to generate diverse compounds.

Parallel Solution-Phase Synthesis: Performing multiple reactions simultaneously in separate reaction vessels, each with a different building block, to create a library of discrete compounds.

** использования Building Blocks:** Utilizing a diverse collection of commercially available or synthesized building blocks (e.g., substituted phenethylamines, benzyl (B1604629) halides, or reagents for cyclization) to introduce variation at specific positions of the this compound scaffold.

Combinatorial chemistry has been successfully applied to generate libraries of various natural product-like scaffolds and drug-like molecules. scielo.brchemrxiv.org For instance, libraries of taxoid analogues and indolactam V analogues have been synthesized using combinatorial methods to explore SAR and identify compounds with improved properties. scielo.br The efficiency of combinatorial synthesis is often enhanced by using validated protocols and a wide array of building blocks. enamine.net

Methodological Advancements in this compound-Related Chemical Synthesis

Advancements in synthetic methodology have significantly impacted the ability to synthesize this compound and its analogues more efficiently, selectively, and sustainably. These advancements encompass new reaction development, improved catalysts, and innovative synthetic strategies.

Some notable methodological advancements relevant to this compound synthesis include:

Aryne Chemistry: An aryne route has been reported for the synthesis of this compound, involving key steps such as treatment of a substituted tetrahydroisoquinoline with a strong base followed by a Pschorr ring closure. rsc.org This highlights the utility of reactive intermediates in constructing the aporphine core.

Selective Demethylation: Methods for the selective O-demethylation of isoquinoline (B145761) alkaloids, including this compound, have been developed. cdnsciencepub.com For example, using trimethylsilyl iodide in the presence of a base can selectively cleave methoxy groups, allowing access to analogues with different hydroxylation patterns. cdnsciencepub.com

Catalytic Methods: The development of new catalysts, including organocatalysts and transition metal catalysts, has enabled more efficient and selective transformations relevant to alkaloid synthesis. europa.euacs.org For instance, synergistic catalysis combining photoredox and organocatalysis has been used for the functionalization of C-H bonds, a strategy potentially applicable to the synthesis of this compound analogues. europa.eu

Flow Chemistry and Automation: While not specifically detailed for this compound in the provided snippets, advancements in flow chemistry and automated synthesis platforms offer potential for the continuous and high-throughput production of complex molecules, which could be applied to this compound synthesis and library generation in the future.

Novel Protecting Group Strategies: Development of new protecting groups and deprotection strategies can improve yields and selectivity in multi-step syntheses.

Structure Activity Relationship Sar Investigations of Laureline Derivatives

Elucidation of Key Pharmacophoric Features for Biological Modulations

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target and to trigger or block a biological response. mdpi.com Identifying the key pharmacophoric features of Laureline derivatives is essential for understanding their mechanism of action and for the design of new active compounds. These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups, arranged in a specific spatial orientation. fiveable.me

Studies on various compound classes, including other alkaloids, have demonstrated the importance of specific functional groups and their positions on the scaffold for biological activity. For instance, SAR studies on aporphine (B1220529) alkaloids have explored their activity at the serotonin (B10506) receptor system, highlighting the potential of the aporphine template for developing potent ligands targeting the central nervous system. researchgate.net While specific detailed research findings solely focused on the pharmacophoric features of this compound itself were not extensively available in the search results, the general principles of pharmacophore elucidation in SAR studies involve analyzing a series of derivatives with varying substituents to determine which features are critical for activity. creative-biostructure.com This often involves synthesizing analogs with modifications to different parts of the this compound skeleton and evaluating their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach uses molecular descriptors that represent various physicochemical properties of the molecules to develop predictive models. amazon.com These models can then be used to predict the activity of new, untested this compound derivatives.

QSAR studies typically involve:

Selecting a set of compounds with known structures and biological activities.

Calculating molecular descriptors that capture structural, electronic, and physicochemical properties.

Developing a statistical model that correlates the descriptors with biological activity.

Validating the model using internal and external validation techniques. biorxiv.org

While the search results did not provide specific QSAR models developed for this compound derivatives, QSAR has been widely applied to various chemical classes to predict diverse biological activities, including antimicrobial and antifungal effects. eie.gr The application of QSAR to this compound derivatives would involve identifying relevant molecular descriptors that can explain the variations in their biological activities, such as their antioxidant or anti-inflammatory effects. ontosight.ai

Interactive Table 1: General Molecular Descriptors Used in QSAR

| Descriptor Type | Description |

| Electronic Descriptors | Represent electronic properties (e.g., partial charges, frontier orbital energies) |

| Steric Descriptors | Describe the size and shape of the molecule (e.g., molar volume, shape indices) |

| Hydrophobic Descriptors | Account for lipophilicity (e.g., LogP) |

| Topological Descriptors | Based on the connectivity of atoms in the molecule |

Computational Approaches in SAR Prediction and Validation

Computational approaches play a significant role in modern SAR investigations of this compound derivatives. These methods can complement experimental studies by providing insights into molecular interactions and predicting biological activity. nih.gov Common computational techniques include molecular docking, molecular dynamics simulations, and pharmacophore modeling. creative-biostructure.commdpi.com

Molecular docking can be used to predict the binding affinity and orientation of this compound derivatives to their potential biological targets. nih.gov This helps in understanding how different structural features interact with the binding site of a protein. Pharmacophore modeling, as mentioned earlier, identifies the essential 3D features required for activity and can be used to screen large databases of compounds to find potential new active molecules. mdpi.comdergipark.org.tr

Furthermore, advanced computational methods, including machine learning and artificial intelligence, are increasingly being integrated into SAR analysis to identify complex patterns and relationships in large datasets. numberanalytics.com These methods can be used to build predictive models for activity and to guide the design of new derivatives. excelra.com

Interactive Table 2: Computational Methods in SAR

| Computational Method | Application in SAR |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov |

| Pharmacophore Modeling | Identifying essential 3D features for activity and virtual screening. mdpi.comdergipark.org.tr |

| Molecular Dynamics | Simulating molecular motion and interactions over time. |

| Machine Learning/AI | Identifying complex SAR patterns and building predictive models. numberanalytics.comexcelra.com |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. mhmedical.comwikipedia.org Enantiomers, which are stereoisomers that are non-superimposable mirror images of each other, can exhibit significantly different pharmacological properties. nih.govslideshare.netnih.gov

Research on other chiral natural products and drug molecules has consistently shown that the stereochemistry can affect target binding, metabolism, and distribution. nih.gov One enantiomer may be highly active, while the other may be less active, inactive, or even toxic. slideshare.netnih.govresearchgate.net This is often attributed to the specific interactions between the chiral molecule and the chiral environment of biological targets, such as receptors and enzymes, which often require a precise three-dimensional fit. slideshare.netresearchgate.net

For this compound, which exists in (+) and (-) enantiomeric forms ontosight.ai, the stereochemistry at its chiral centers is expected to play a significant role in its biological activities. Studies on other aporphine alkaloids have demonstrated stereoselective interactions with biological targets. Therefore, investigating the individual enantiomers of this compound and its chiral derivatives is crucial to fully understand their SAR and optimize their therapeutic potential.

Interactive Table 3: Impact of Stereochemistry

| Stereoisomer Type | Description | Potential Impact on Activity |

| Enantiomers | Non-superimposable mirror images | Can have significantly different potency, efficacy, and safety. nih.govslideshare.netnih.gov |

| Diastereomers | Stereoisomers that are not enantiomers | Have different physical and chemical properties, leading to varying biological activity. researchgate.net |

Cellular and Molecular Pharmacology of Laureline in Vitro Studies

Identification of Cellular Targets and Molecular Effectors

The pharmacological effects of aporphine (B1220529) alkaloids are rooted in their ability to interact with various cellular and molecular targets, leading to the modulation of critical cellular processes.

Receptor Binding and Ligand-Target Interactions

Aporphine alkaloids are recognized for their affinity for a range of receptors, particularly neurotransmitter receptors within the central nervous system. hilarispublisher.com Studies on various aporphine alkaloids have demonstrated their capacity to bind to dopaminergic, serotonergic, and adrenergic receptors. hilarispublisher.comnih.gov This interaction is often stereoselective, with different enantiomers exhibiting distinct binding profiles and functional activities, acting as either agonists or antagonists. nih.gov For instance, (R)-aporphine acts as an antagonist at both dopamine (B1211576) D1 and D2 receptors. wikipedia.org The specific binding affinity and intrinsic activity of laureline at these and other receptors are yet to be fully elucidated but are anticipated to be a key determinant of its pharmacological profile. The tetracyclic structure of aporphines provides a scaffold that can be accommodated by the binding pockets of these receptors, leading to the modulation of their downstream signaling cascades. hilarispublisher.com

Table 1: Receptor Binding Affinities of Selected Aporphine Alkaloids

| Aporphine Alkaloid | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| (R)-Aporphine | Dopamine D1 | 717 | wikipedia.org |

| (R)-Aporphine | Dopamine D2 | 527 | wikipedia.org |

| Nantenine Analogs | Serotonin (B10506) 5-HT2A | Varies with substitution | hilarispublisher.com |

Note: This table presents data for aporphine alkaloids structurally related to this compound to provide a potential context for its receptor binding properties. Specific binding data for this compound is not currently available.

Enzyme Inhibition or Activation Mechanisms

Enzyme inhibition is another significant mechanism through which aporphine alkaloids exert their biological effects. wikipedia.org The nature of this inhibition can be reversible or irreversible, competitive, non-competitive, or uncompetitive, depending on the specific alkaloid and the target enzyme. wikipedia.orgpharmacy180.comjackwestin.com Some aporphine alkaloids have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. hilarispublisher.com The inhibitory action can occur at the active site, competing with the natural substrate, or at an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. jackwestin.commicrobenotes.com The potential of this compound to act as an enzyme inhibitor is an area that warrants further investigation to fully understand its pharmacological potential.

Modulation of Intracellular Signaling Pathways

By interacting with cellular receptors and enzymes, aporphine alkaloids can profoundly influence intracellular signaling pathways that govern fundamental cellular processes.

Investigation of Apoptosis and Autophagy Induction

A significant body of research has focused on the ability of aporphine alkaloids to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govtaylorandfrancis.com The induction of apoptosis is a key mechanism behind the anticancer properties observed for many compounds in this class. For example, the aporphine alkaloid liriodenine has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial signaling pathway. nih.gov This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases. nih.gov

Crebanine, another aporphine alkaloid, induces apoptosis in glioblastoma multiforme cells by targeting the PI3K/Akt signaling pathway. frontiersin.org This pathway is a critical regulator of cell survival, and its inhibition can trigger the apoptotic cascade. frontiersin.org

While the direct effects of this compound on apoptosis and autophagy have not been extensively studied, it is plausible that it shares similar pro-apoptotic and autophagy-modulating properties with other members of the aporphine alkaloid family. nih.gov

Table 2: Effects of Aporphine Alkaloids on Apoptosis-Related Proteins

| Aporphine Alkaloid | Cell Line | Effect on Pro-Apoptotic Proteins (e.g., Bax) | Effect on Anti-Apoptotic Proteins (e.g., Bcl-2) | Reference |

| Liriodenine | CAOV-3 (Ovarian Cancer) | Upregulation | Downregulation | nih.gov |

| Crebanine | Glioblastoma Multiforme Cells | Not specified | Downregulation (via PI3K/Akt) | frontiersin.org |

Note: This table summarizes findings on aporphine alkaloids related to this compound. Specific data for this compound is not available.

Effects on Cell Proliferation and Migration

In addition to inducing apoptosis, aporphine alkaloids have been demonstrated to inhibit the proliferation and migration of cancer cells. nih.govnih.gov The inhibition of cell proliferation is often linked to the induction of cell cycle arrest at different phases, preventing cancer cells from dividing and multiplying. nih.gov For instance, some alkaloids can upregulate the expression of cell cycle inhibitors like p21 and downregulate cyclins that drive cell cycle progression. nih.gov

The PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and play a crucial role in cell proliferation and migration, are common targets of aporphine alkaloids. nih.gov By inhibiting these pathways, aporphine alkaloids can effectively halt the uncontrolled growth and spread of tumor cells. nih.gov Although direct evidence for this compound is lacking, its structural similarity to other bioactive aporphine alkaloids suggests that it may also possess anti-proliferative and anti-migratory properties.

Table 3: Anti-Proliferative Activity of a Related Alkaloid

| Compound | Cell Line | Assay | IC50 | Reference |

| Lycorine | HCT116 (Colorectal Cancer) | MTT Assay (72h) | 1.4 µmol/l | nih.gov |

Note: Lycorine is an alkaloid with reported anti-proliferative effects. This data is provided as an example of the potential activity of alkaloid compounds.

Computational Chemistry and Theoretical Studies of Laureline

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking are instrumental in predicting how a ligand, such as an aporphine (B1220529) alkaloid, might bind to a biological target, typically a protein or enzyme. This process involves generating a three-dimensional model of the alkaloid and fitting it into the binding site of a receptor to predict its orientation and binding affinity.

Research on aporphine alkaloids demonstrates their potential to interact with various therapeutic targets. For instance, molecular docking studies on aporphine alkaloids, including the closely related compound isolaureline, have been performed to evaluate their binding to the Forkhead box protein O1 (FOXO1), a key protein in metabolic regulation. These studies show that aporphine alkaloids can achieve a low free binding energy, suggesting a strong and stable interaction with the target protein. nih.gov Similarly, other aporphine alkaloids have been docked against targets like monoamine oxidase B (MAO-B), implicated in Parkinson's disease, and the NS2B-NS3 protease of the Dengue virus, revealing significant binding affinities that surpass those of known reference inhibitors. researchgate.netresearchgate.net These docking studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, between the alkaloid and specific amino acid residues within the receptor's active site.

Table 1: Representative Molecular Docking Data for Aporphine Alkaloids

| Alkaloid | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Cissamanine | MAO-B | -9.95 | Tyr398, Tyr435, Gln206 |

| Cissamdine | MAO-B | -10.65 | Tyr398, Tyr435, Cys172 |

| Apomorphine | µ-Opioid Receptor | -7.81 | Asp147, Tyr148, Tyr326 |

| Polyalongarin A | DENV2 NS2B-NS3 Protease | -8.5 | His51, Asp75, Ser135 |

Note: This table is interactive and presents data from studies on various aporphine alkaloids to illustrate the application and outcomes of molecular docking. researchgate.netresearchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their intrinsic stability, reactivity, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to map the distribution of electrons and determine molecular orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It provides a balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like aporphine alkaloids.

DFT studies on this class of compounds have been used to optimize their three-dimensional structures and to calculate various electronic and thermochemical parameters. rsc.orgmdpi.com For example, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been employed to determine the most basic site on the aporphine scaffold, identifying the heterocyclic amino group as the primary site of protonation. rsc.orgmdpi.com Other studies have utilized DFT to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecules.

Table 2: Key Electronic Properties of Aporphine Alkaloids Calculated by DFT

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a larger gap implies greater stability and lower reactivity. | Indicates chemical reactivity and kinetic stability. |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral molecule. | Quantifies the ability to accept an electron. |

| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it acquires additional electronic charge. | Indicates the propensity to act as an electrophile. |

Note: This interactive table outlines common electronic properties calculated via DFT for aporphine alkaloids and their significance in understanding molecular reactivity. researchgate.net

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The choice of the basis set—a set of mathematical functions used to build the molecular orbitals—is critical for the accuracy of both DFT and ab initio calculations.

For molecules like this compound, a Pople-style basis set such as 6-31G* or a correlation-consistent basis set like cc-pVDZ would typically be used for initial geometry optimizations. For more accurate energy calculations or the study of subtle electronic effects, larger basis sets incorporating diffuse functions (e.g., 6-31+G(d,p)) or multiple polarization functions are necessary. The selection of an appropriate basis set is always a compromise between the desired accuracy and the computational resources available.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While molecular docking provides a static picture of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of both the ligand and the protein and to assess the stability of their complex.

For aporphine alkaloids, MD simulations are typically performed after a docking study to validate the predicted binding pose. For instance, a 100-nanosecond MD simulation was used to evaluate the stability of proaporphine alkaloids when bound to MAO-B. researchgate.net Analysis of the simulation trajectory can provide key information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.

These simulations confirm whether the initial docking pose is maintained in a dynamic, solvated environment, thus providing stronger evidence for the proposed binding mode.

Cheminformatics and Predictive Modeling for this compound Research

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. In the context of research on this compound and related alkaloids, cheminformatics tools are essential for drug discovery and development.

Predictive modeling, a key area of cheminformatics, is used to estimate various properties of a molecule before it is synthesized or tested experimentally. This includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, computational models can predict a compound's oral bioavailability, its ability to cross the blood-brain barrier, and its potential to inhibit key metabolic enzymes like Cytochrome P450. researchgate.net Studies on aporphine alkaloids have utilized such predictive models to assess their drug-likeness according to established rules (e.g., Lipinski's Rule of Five), helping to prioritize the most promising candidates for further development. researchgate.net These in silico predictions are crucial for reducing the time and cost associated with bringing a new therapeutic agent to market.

Chemical Ecology and Biotechnological Production of Laureline

Ecological Role of Laureline in Plant Defense and Communication

Alkaloids, in general, play significant roles in the ecological interactions of plants, primarily serving as defensive compounds against herbivores and pathogens. wikipedia.orgfrontiersin.orgnih.govresearchgate.net this compound, as an aporphine (B1220529) alkaloid, is implicated in these defense mechanisms. Plant defense strategies can be constitutive, with defensive compounds present at all times, or induced, where production increases in response to attack. researchgate.net

Allelopathic Interactions

Allelopathy refers to the chemical interactions between plants, where one plant releases secondary metabolites that affect the growth, germination, or development of neighboring plants. iosrjournals.orgmdpi.com Alkaloids are known to exhibit allelopathic potential, with various alkaloids demonstrating inhibitory effects on seed germination and plant growth. iosrjournals.org While specific detailed research on the allelopathic interactions of this compound was not extensively found, aporphine alkaloids in general have been studied for their allelopathic effects. For instance, studies on Anagyris foetida have shown that its root extracts, containing aporphine alkaloids like aporphine, cytisine, and anagyrine, can have autotoxic effects, inhibiting the germination and growth of A. foetida itself. jebas.org This suggests a potential role for aporphine alkaloids, including this compound, in mediating plant-plant competition.

Plant-Pest/Pathogen Interactions

Plants utilize a diverse array of secondary metabolites, including alkaloids, as defenses against a wide range of enemies such as insects, fungi, bacteria, and nematodes. frontiersin.orgresearchgate.netfrontiersin.org Aporphine alkaloids have been specifically noted for their antimicrobial properties against plant pathogens. frontiersin.org The presence of alkaloids in plants can deter feeding by insects and other animals. wikipedia.org

The interactions between plants, pests, and pathogens are complex and involve intricate chemical signaling. taylorfrancis.comamazon.comnih.gov Plants can release volatile compounds in response to herbivore attack, which can attract natural enemies of the herbivores or repel the herbivores themselves. amazon.comfrontiersin.org While direct evidence detailing this compound's specific role in attracting beneficial organisms or repelling pests was not prominent in the search results, the broader context of aporphine alkaloids and plant defense suggests its potential involvement in these complex interactions. Research on other aporphine alkaloids has demonstrated antifungal and antibacterial activities against economically important plant pathogens. frontiersin.org The defensive properties of benzylisoquinoline alkaloids (BIAs), a class that includes aporphine alkaloids, target not only microorganisms and insects but also larger pests, possibly due to their bitter taste. frontiersin.org

Metabolic Engineering for Enhanced this compound Production in Microbial or Plant Systems

Given the potential ecological roles and biological activities of alkaloids like this compound, there is interest in enhancing their production, particularly through biotechnological approaches such as metabolic engineering. Metabolic engineering involves modifying the metabolic pathways of organisms to increase the yield of desired compounds. weforum.org Microbial and plant systems are explored as potential biofactories for producing valuable natural products that are often found in low concentrations in their native sources. nih.govfrontiersin.org

Genetic Circuit Engineering for Biosynthetic Pathway Reconstruction

The biosynthesis of alkaloids in plants is a complex process involving multiple enzymatic steps. Reconstructing these biosynthetic pathways in heterologous hosts, such as microbes or other plants, is a key strategy in metabolic engineering. nih.govfrontiersin.org This often involves identifying the genes encoding the enzymes in the pathway and assembling them into functional genetic circuits in the host organism. nih.govpatsnap.comnih.gov

Research into the biosynthesis of aporphine alkaloids has identified key enzymes, such as cytochrome P450 enzymes (e.g., CYP80G and CYP719C), involved in the formation of the aporphine skeleton and the introduction of functional groups. frontiersin.orgjipb.net Studies have successfully reconstructed the biosynthetic pathways for certain aporphine alkaloids, such as glaziovine (B1671578) and magnoflorine (B1675912), in budding yeast (Saccharomyces cerevisiae), demonstrating the feasibility of microbial production. jipb.net Engineering genetic circuits involves selecting and assembling basic biological parts like promoters, ribosome binding sites, coding sequences, and terminators to control gene expression and pathway flux. nih.govpatsnap.com Challenges in this area include ensuring the stability of artificial gene circuits and balancing the metabolic burden on the host organism. ricecatalyst.com

Optimization of Bioreactor Conditions for Fermentative Production

For the large-scale production of metabolites using microbial systems, optimizing bioreactor conditions is crucial to maximize yield and efficiency. eppendorf.combiopharminternational.com Fermentation parameters such as temperature, pH, aeration, agitation, and nutrient availability significantly impact microbial growth and product formation. mdpi.comjocpr.comresearchgate.net

Bioreactors provide a controlled environment where these parameters can be monitored and adjusted. eppendorf.com Studies on the optimization of fermentation processes for producing various compounds in microbial systems highlight the importance of systematically analyzing the influence of different parameters on culture outcome. mdpi.comjocpr.comresearchgate.net For example, research on cellulase (B1617823) production in Trichoderma species in bioreactors investigated the effects of substrate ratios, agitation speeds, and turbulence to identify optimal conditions for enzymatic activity. mdpi.com Similarly, optimizing fermentation for antibiotic production has involved studying the impact of air flow rate and stirring rate on yield. jocpr.com Applying these principles to microbial systems engineered for this compound production would involve determining the optimal conditions for the growth of the engineered host and the expression of the this compound biosynthetic pathway enzymes to achieve high titers.

Synthetic Biology Applications for Novel this compound Derivatives

Synthetic biology is an interdisciplinary field that applies engineering principles to biology, enabling the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes. ricecatalyst.commdpi.comfrontiersin.org In the context of natural products like this compound, synthetic biology offers powerful tools for creating novel derivatives with potentially altered or improved properties. mdpi.comnih.gov

By understanding the biosynthetic pathway of this compound and utilizing genetic engineering techniques, researchers can manipulate the pathway in host organisms to produce structural analogs or novel compounds not found in nature. nih.govfrontiersin.org This can involve introducing enzymes from other pathways, modifying existing enzymes to alter their substrate specificity or product profile, or combining genetic parts in novel ways to create new biosynthetic routes. frontiersin.org Combinatorial biosynthesis, a technique within synthetic biology, allows for the generation of libraries of related compounds by mixing and matching genes encoding enzymes from different pathways. frontiersin.org This approach can be applied to the this compound biosynthetic pathway to create novel aporphine derivatives. The goal is often to explore new chemical space and identify compounds with enhanced biological activities or desirable characteristics for various applications. mdpi.comnih.gov

Data Tables

| Section | Key Findings | Relevant Aporphine Alkaloids (Examples from search) |

| 8.1. Ecological Role | Primarily involved in plant defense against herbivores and pathogens. wikipedia.orgfrontiersin.orgnih.govresearchgate.net Exhibit allelopathic potential. iosrjournals.orgjebas.org | Aporphine, Cytisine, Anagyrine, Liriodenine wikipedia.orgfrontiersin.orgjebas.org |

| 8.2. Metabolic Engineering | Biosynthesis pathways can be reconstructed in microbial hosts like yeast. jipb.net Involves identifying and engineering biosynthetic genes. nih.govfrontiersin.orgjipb.net | Glaziovine, Magnoflorine jipb.net |

| 8.2.2. Bioreactor Optimization | Optimization of parameters like aeration, agitation, and nutrients is crucial for high yield in fermentation. mdpi.comjocpr.comresearchgate.net | Not specific to this compound in search results. |

| 8.3. Synthetic Biology for Novel Derivatives | Enables the creation of structural analogs and novel compounds by manipulating biosynthetic pathways. nih.govfrontiersin.orgmdpi.comnih.gov | Not specific to this compound derivatives in search results, but general approach for natural products. mdpi.comnih.gov |

Click to access interactive version of the table.

Detailed Research Findings

Detailed quantitative research findings specifically on this compound within these ecological and biotechnological contexts were limited in the provided search results. However, the searches provided broader context on aporphine alkaloids and the techniques used in metabolic engineering and synthetic biology.

Research on aporphine alkaloid biosynthesis has identified specific cytochrome P450 enzymes like CYP80G6 and CYP80Q5 from Stephania tetrandra that are involved in forming the aporphine skeleton with different stereochemical configurations. jipb.net Additionally, CYP719C enzymes were found to catalyze the formation of the methylenedioxy bridge, a common structural feature in some aporphine alkaloids. jipb.net These findings are crucial for reconstructing the this compound biosynthetic pathway.

In metabolic engineering, studies have demonstrated the successful de novo synthesis of aporphine alkaloids like (R)-glaziovine, (S)-glaziovine, and magnoflorine in engineered yeast strains by introducing the relevant plant biosynthetic genes. jipb.net This highlights the potential for using microbial hosts for this compound production.

Optimization studies in bioreactors for other fermentation products illustrate the methodologies that would be applied to this compound production, focusing on factors like agitation speed, aeration rate, and nutrient composition to maximize yield and productivity. mdpi.comjocpr.comresearchgate.net

Synthetic biology approaches for creating novel natural product derivatives involve techniques like combinatorial biosynthesis and enzyme engineering. While no specific examples for this compound derivatives were found, studies on other natural products demonstrate the potential of these methods to generate structurally diverse compounds with modified biological activities. mdpi.comnih.gov

Biotransformation Studies for this compound Modification

Biotransformation studies involving this compound have been documented, particularly in the context of chemical synthesis and modification. One established method for synthesizing (+)-mecambroline, another aporphine alkaloid, involves the selective O-demethylation of (+)-laureline. This transformation can be achieved using specific chemical reagents and conditions. vulcanchem.com Conversely, this compound can be synthesized through the methylation of (+)-mecambroline using diazomethane. vulcanchem.com

These transformations highlight the potential for modifying the this compound structure through enzymatic or chemical means, which falls under the umbrella of biotransformation in a broader sense, encompassing chemical reactions applied to biologically derived compounds. While the search results mention biotransformation in other contexts, such as the fate of organic pollutants or the modification of other compounds acs.orgasu.eduresearchgate.net, detailed research findings specifically focused on the biotransformation of this compound by biological systems (e.g., microorganisms or enzymes) for structural modification were not extensively found within the provided search results. The available information primarily pertains to chemical transformations involving this compound as a reactant or product in the synthesis of related alkaloids. vulcanchem.com

Data tables detailing specific yields, reaction conditions, or enzymatic activities related to the biotransformation of this compound were not present in the provided search results.

Advanced Analytical Techniques for Laureline Characterization and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. nptel.ac.in It provides detailed information about the connectivity of atoms, functional groups, and the stereochemistry of a molecule. By examining the chemical shifts, coupling patterns, and integration of signals in an NMR spectrum, researchers can piece together the molecular structure.

For Laureline, ¹H NMR spectroscopy would reveal the different types of protons in the molecule, their electronic environments, and their spatial relationships to neighboring protons through spin-spin coupling. nptel.ac.in The integration of the peaks would correspond to the relative number of protons of each type. Similarly, ¹³C NMR spectroscopy would provide information about the carbon skeleton, indicating the presence of different carbon environments (e.g., methyl, methylene (B1212753), aromatic, quaternary carbons). copernicus.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Beyond standard one-dimensional (1D) NMR, advanced techniques offer deeper insights into molecular structure and dynamics. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming assignments and establishing through-bond and through-space correlations between nuclei. nptel.ac.incopernicus.orgresearchgate.net

2D NMR: COSY experiments correlate protons that are coupled to each other, helping to build spin systems. HSQC correlates protons to the carbons directly attached to them, aiding in assigning carbon signals based on known proton assignments. HMBC reveals correlations between protons and carbons separated by two or three bonds, which is particularly useful for identifying quaternary carbons and confirming the connectivity of the molecular framework. copernicus.orgresearchgate.net Applying these techniques to this compound would provide definitive evidence for the arrangement of atoms in its complex ring system and the positions of substituents like methoxy (B1213986) and methylenedioxy groups.

Solid-State NMR: While solution NMR is typically performed on dissolved samples, solid-state NMR (ssNMR) is used for analyzing solid materials, including crystalline or amorphous forms of compounds. mdpi.comukri.org This technique is sensitive to the local structural environment and molecular dynamics in the solid state. ukri.org For this compound, if obtainable in crystalline form, ssNMR could provide information about its crystal packing and polymorphism, which can impact physical properties like melting point and solubility. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are commonly used in ssNMR to enhance signals from low-abundance nuclei like ¹³C. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. nptel.ac.innih.gov It is widely used for the identification and quantification of substances. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying specific components like this compound. rsc.org

In MS, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern (the masses of the fragment ions) can provide structural information. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition of a compound or its fragments. researchgate.net For this compound (C₁₉H₁₉NO₃), HRMS would enable the precise determination of its molecular formula based on the exact mass of the molecular ion, differentiating it from other compounds with similar nominal masses. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (often the molecular ion or a selected fragment ion) is selected in the first mass analyzer, then fragmented (e.g., by collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. mdpi.comresearchgate.net

The fragmentation pattern obtained from MS/MS provides more detailed structural information than a single stage of MS. mdpi.com By analyzing the masses of the fragment ions and their relative abundances, researchers can deduce the substructures present in the molecule and confirm the proposed structure. researchgate.net For this compound, MS/MS would help in understanding how the molecule breaks apart under controlled conditions, providing characteristic fragment ions corresponding to specific parts of the alkaloid structure, such as the aporphine (B1220529) core or its substituents. This is particularly useful for confirming the presence of this compound in complex biological or environmental samples where it might be present at low concentrations. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for obtaining information about the functional groups and electronic transitions within a molecule. nptel.ac.innih.govresearchgate.net

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups (e.g., hydroxyl, carbonyl, aromatic rings, C-O, C-N bonds) absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. cdnsciencepub.com For this compound, IR spectroscopy would help confirm the presence of key functional groups consistent with its proposed structure, such as aromatic C-H stretches, C=C stretches in the aromatic rings, C-O stretches from the methoxy and methylenedioxy groups, and potentially C-N stretches. azooptics.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This technique is particularly useful for detecting conjugated systems and aromatic rings, which absorb strongly in the UV region. researchgate.netresearchgate.net The UV-Vis spectrum of this compound, with its aromatic aporphine core, would exhibit characteristic absorption maxima (λmax) and intensities related to its electronic transitions. azooptics.com UV-Vis spectroscopy can also be used for the quantitative analysis of this compound in solution, as the absorbance is directly proportional to the concentration (Beer-Lambert Law). researchgate.netcrelux.com Changes in the UV-Vis spectrum can also indicate the purity of a sample or potential degradation. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray Crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry (the spatial arrangement of atoms). nih.govwikipedia.orgresearchgate.netnih.govamazon.com It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.